PHOXIM
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Overview
Description
Phoxim, also known as O,O-diethyl-α-cyanobenzoxime phosphorothioate, is a broad-spectrum organophosphorus insecticide. It is widely used in agriculture and veterinary medicine due to its high efficiency and relatively low toxicity. This compound is particularly effective against a variety of pests, including mites, lice, and other ectoparasites .
Preparation Methods
Phoxim is synthesized through a multi-step process. The traditional method involves the reaction of methanol or ethanol with sodium nitrite and concentrated hydrochloric acid to produce ethyl nitrite. This intermediate then reacts with phenylacetonitrile to form sodium 2-cyanobenzoxime. Finally, the sodium 2-cyanobenzoxime reacts with diethyl chlorothiophosphate to yield this compound .
A more recent and safer method involves using benzyl alcohol as the starting material. This method produces benzyl nitrite and α-cyanobenzaldehyde oxime sodium, which are then reacted with diethyl chlorothiophosphate to produce this compound. This method has the advantages of higher safety and yield .
Chemical Reactions Analysis
Phoxim undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidatively desulfurated to form PO-phoxim, a more potent inhibitor of cholinesterases.
Hydrolysis: In mammals, this compound and its oxo-analogue are rapidly hydrolyzed to non-toxic products.
Substitution: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents for desulfurization and water for hydrolysis. The major products formed from these reactions are PO-phoxim and various hydrolyzed derivatives .
Scientific Research Applications
Phoxim has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of organophosphorus insecticides.
Medicine: In veterinary medicine, this compound is used to control ectoparasites in livestock.
Industry: This compound is used in the development of nanoemulsions for more effective pesticide formulations.
Mechanism of Action
Phoxim exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine. This inhibition leads to the accumulation of acetylcholine in the synapses, causing continuous stimulation of the nervous system. This results in paralysis and death of the target pests .
Comparison with Similar Compounds
Phoxim is similar to other organophosphorus insecticides such as chlorpyrifos and profenofos. this compound is unique in its relatively low toxicity to mammals and its rapid hydrolysis to non-toxic products . Other similar compounds include tebufenozide and various analogs of chlorpyrifos .
Conclusion
This compound is a versatile and effective organophosphorus insecticide with a wide range of applications in agriculture, veterinary medicine, and scientific research. Its unique properties and relatively low toxicity make it a valuable tool in pest control and research.
Properties
CAS No. |
217075-81-5 |
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Molecular Formula |
C12H15N2O3PS |
Molecular Weight |
298.30 g/mol |
IUPAC Name |
(E)-N-diethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-14-12(10-13)11-8-6-5-7-9-11/h5-9H,3-4H2,1-2H3/b14-12- |
InChI Key |
ATROHALUCMTWTB-OWBHPGMISA-N |
SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 |
Isomeric SMILES |
CCOP(=S)(OCC)O/N=C(/C#N)\C1=CC=CC=C1 |
Canonical SMILES |
CCOP(=S)(OCC)ON=C(C#N)C1=CC=CC=C1 |
14816-18-3 | |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
Synonyms |
Bay 77488 Baythion phenylglyoxylonitrile oxime O,O-diethylphosphorothioate phoxim Sebacil Sebacil Pour-on Valekson Valexon |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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